N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide is a synthetic small molecule characterized by a pyrrole core substituted with a 4-fluorophenylsulfonyl group, dimethyl substituents at positions 4 and 5, and an isopropyl group at position 1. The propanamide moiety is attached to the pyrrole ring at position 2.
Properties
Molecular Formula |
C18H23FN2O3S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C18H23FN2O3S/c1-6-16(22)20-18-17(12(4)13(5)21(18)11(2)3)25(23,24)15-9-7-14(19)8-10-15/h7-11H,6H2,1-5H3,(H,20,22) |
InChI Key |
UZNQLSONTYTFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Alkylation: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group may interact with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites on target molecules, disrupting normal biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several propanamide derivatives, sulfonamide-containing molecules, and fluorinated aromatic systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Functional Analysis
- Pyrrole vs. However, tetrazoles improve metabolic stability by resisting oxidative degradation .
- Sulfonyl Group Positioning : The 4-fluorophenylsulfonyl group in the target compound mirrors bicalutamide’s pharmacophore, which is critical for binding to the androgen receptor . In contrast, the 2,3-difluorobenzylsulfonyl group in the CatS inhibitor () enhances selectivity for cysteine proteases.
- Fluorination Impact : Fluorine atoms improve bioavailability and membrane permeability. The trifluoromethyl group in bicalutamide increases lipophilicity, while the target compound’s 4-fluorophenylsulfonyl group balances hydrophobicity and electronic effects .
Computational Insights
- For example, the pyrrole core may exhibit distinct electron localization compared to bicalutamide’s cyanophenyl group, affecting receptor binding .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. The compound features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl moiety, and an amide functional group, contributing to its reactivity and potential biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, structural modifications in related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study demonstrated that derivatives of pyrrole compounds displayed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Protein Kinase Modulation
Preliminary studies suggest that this compound may modulate protein kinase activity. Protein kinases play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. By influencing these pathways, the compound could potentially be developed for therapeutic interventions targeting diseases associated with dysregulated kinase activity.
Anti-inflammatory Effects
Compounds within the same chemical class have been evaluated for anti-inflammatory effects. The presence of the sulfonyl group is believed to enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features significantly influence the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonyl Group | Enhances reactivity and potential biological activity |
| Fluorinated Phenyl Moiety | Increases lipophilicity and bioavailability |
| Pyrrole Ring | Contributes to anticancer properties |
| Amide Functional Group | Influences binding affinity to target proteins |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- In vitro Studies : A derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 49.85 µM, demonstrating its potential as an anticancer agent .
- In vivo Studies : In animal models, related compounds have shown reduced tumor growth rates and increased survival times when administered at therapeutic doses, suggesting effective bioactivity in vivo .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
